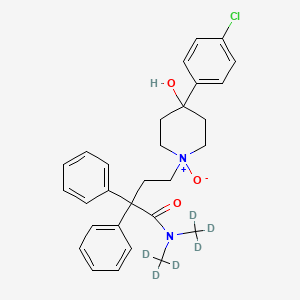
Azithromycin-13C-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azithromycin-13C-d3 is a deuterium and carbon-13 labeled version of azithromycin, a macrolide antibiotic. This compound is primarily used as an internal standard for the quantification of azithromycin in various analytical methods, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Azithromycin itself is known for its broad-spectrum antibacterial activity against a variety of pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azithromycin-13C-d3 involves the incorporation of stable isotopes, deuterium (D) and carbon-13 (13C), into the azithromycin molecule. The process typically starts with the synthesis of labeled intermediates, which are then used in the final steps of azithromycin synthesis. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Azithromycin-13C-d3, like its unlabeled counterpart, undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert azithromycin to its corresponding amine derivatives.
Substitution: Azithromycin can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted azithromycin compounds. These products are often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Aplicaciones Científicas De Investigación
Azithromycin-13C-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of azithromycin in various samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of azithromycin.
Medicine: Used in clinical research to study the efficacy and safety of azithromycin in treating bacterial infections.
Mecanismo De Acción
Azithromycin-13C-d3, like azithromycin, exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis, leading to the inhibition of bacterial growth and replication . The molecular targets include various bacterial ribosomal proteins, and the pathways involved are primarily related to protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with improved acid stability and better tissue penetration compared to azithromycin.
Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced antibacterial activity.
Uniqueness
Azithromycin-13C-d3 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of azithromycin. The incorporation of deuterium and carbon-13 enhances its stability and allows for more accurate measurements in various analytical techniques .
Propiedades
Fórmula molecular |
C38H72N2O12 |
|---|---|
Peso molecular |
753.0 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |
Clave InChI |
MQTOSJVFKKJCRP-OZSFILQVSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]2(C)O)C)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


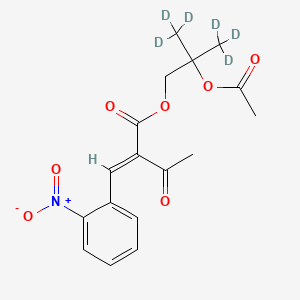
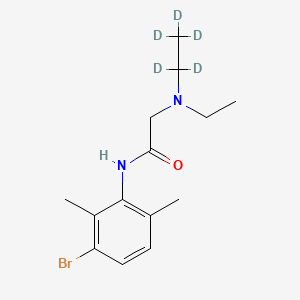
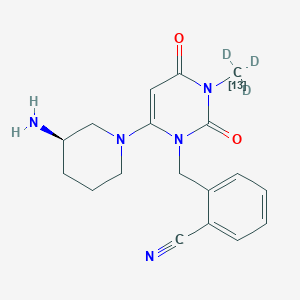

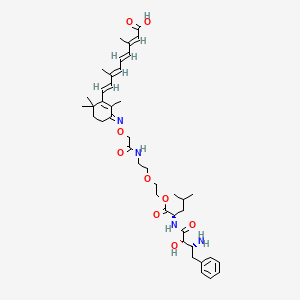

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
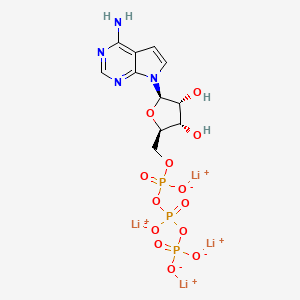
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
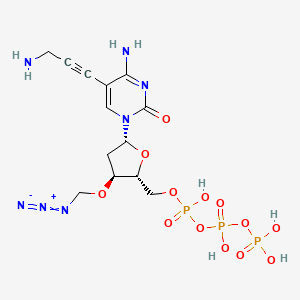
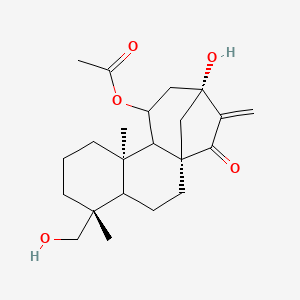
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
